

Spirendolol: A Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Spirendolol
Cat. No.:	B1675235

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core identification parameters, analytical methodologies, and cellular mechanisms of action related to **Spirendolol**, a beta-adrenergic receptor antagonist. This document is intended to serve as a comprehensive resource for professionals engaged in the research and development of cardiovascular drugs.

Core Identification Parameters

Spirendolol is chemically identified as 4-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one. For unambiguous identification in research and regulatory contexts, the following identifiers are critical.

Identifier	Value	Source
InChIKey	YLBMSIZZTJEEIO-UHFFFAOYSA-N	--INVALID-LINK--, --INVALID-LINK--
CAS Number	65429-87-0	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₂₁ H ₃₁ NO ₃	--INVALID-LINK--
Molar Mass	345.483 g·mol ⁻¹	--INVALID-LINK--

Quantitative Pharmacological Data

Precise quantitative data for the binding affinity of **Spirendolol** to beta-adrenergic receptors is not readily available in the public domain literature. However, to provide a relevant quantitative context, the following table summarizes the binding and functional parameters for Pindolol, a structurally and functionally similar non-selective beta-blocker with intrinsic sympathomimetic activity (ISA). This data is representative of the expected pharmacological profile.

Parameter	Receptor Subtype	Value	Description
pA2	β 1-adrenoceptor	8.3	A measure of the antagonist's potency.
IC50	T4-5'-deiodination	6.7 mM	Concentration causing 50% inhibition of T3 production in rat liver homogenates.
Intrinsic Activity	β -adrenoceptor	Partial Agonist	Possesses intrinsic sympathomimetic activity (ISA).

Note: The pA2 and IC50 values are for Pindolol and are provided as a reference due to the lack of specific data for **Spirendolol**.

Experimental Protocols

Protocol for Determination of Receptor Binding Affinity (Radioligand Displacement Assay)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (K_i) of **Spirendolol** for β 1 and β 2-adrenergic receptors.

Materials:

- Cell membranes expressing human β 1 or β 2-adrenergic receptors.
- Radioligand: [3 H]-CGP 12177 (a hydrophilic β -antagonist).

- Non-specific binding control: Propranolol (10 μ M).
- Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- **Spirendolol** stock solution (in DMSO).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of **Spirendolol** in binding buffer.
- In a 96-well plate, add 50 μ L of binding buffer, 50 μ L of [³H]-CGP 12177 (at a final concentration near its K_d), and 50 μ L of the **Spirendolol** dilution.
- For total binding wells, add 50 μ L of binding buffer instead of **Spirendolol**.
- For non-specific binding wells, add 50 μ L of Propranolol (10 μ M) instead of **Spirendolol**.
- Add 50 μ L of the cell membrane preparation to each well.
- Incubate the plate at 37°C for 60 minutes with gentle agitation.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold binding buffer.
- Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
- Calculate the specific binding at each **Spirendolol** concentration (Total binding - Non-specific binding).
- Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC50 / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

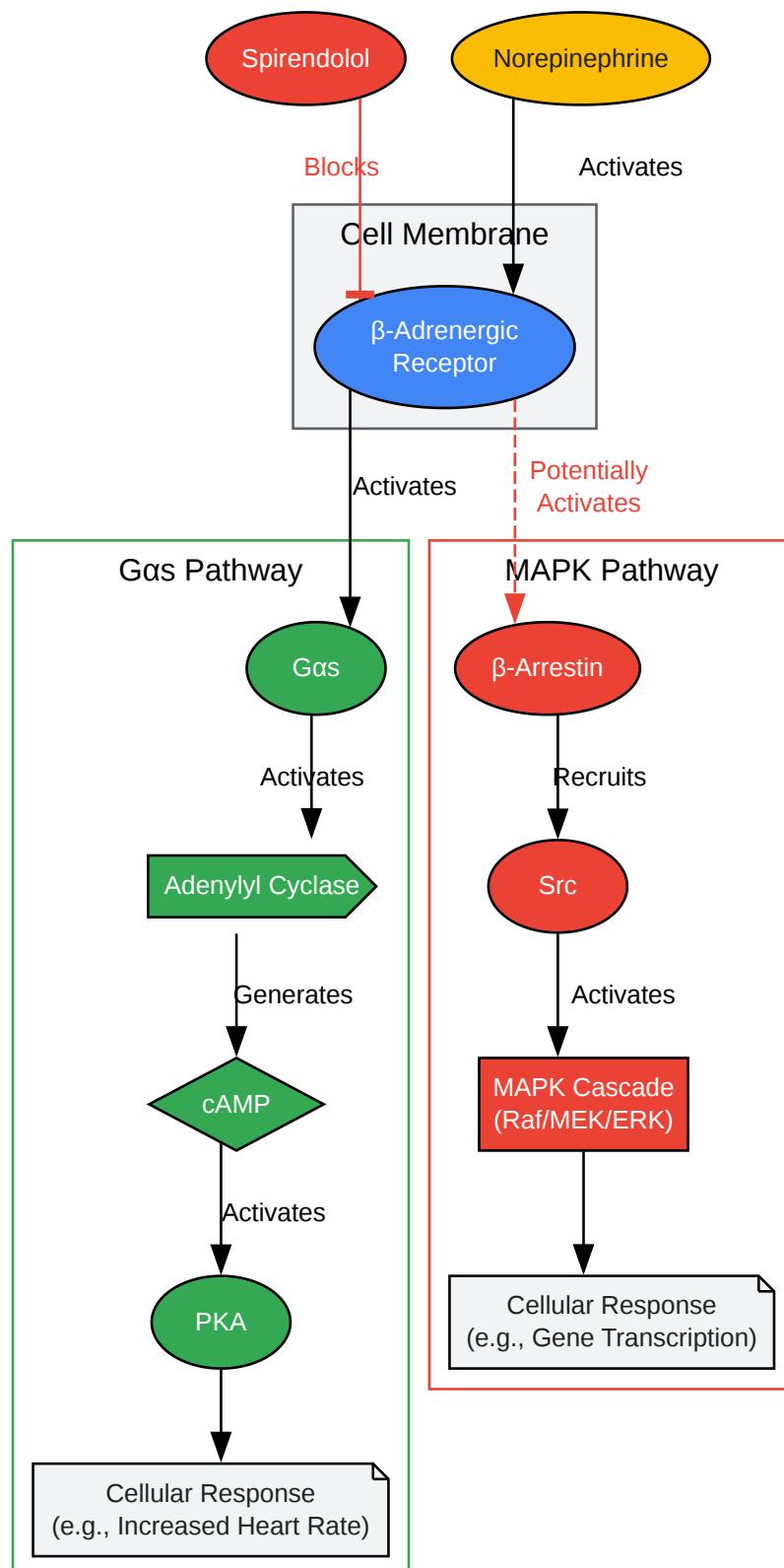
Protocol for Quantification of Spirendolol in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of **Spirendolol** in human plasma.

Materials:

- LC-MS/MS system (e.g., Triple Quadrupole).
- C18 analytical column.
- **Spirendolol** analytical standard.
- Internal Standard (IS), e.g., Propranolol-d7.
- Human plasma (drug-free).
- Acetonitrile (ACN) and Formic Acid.

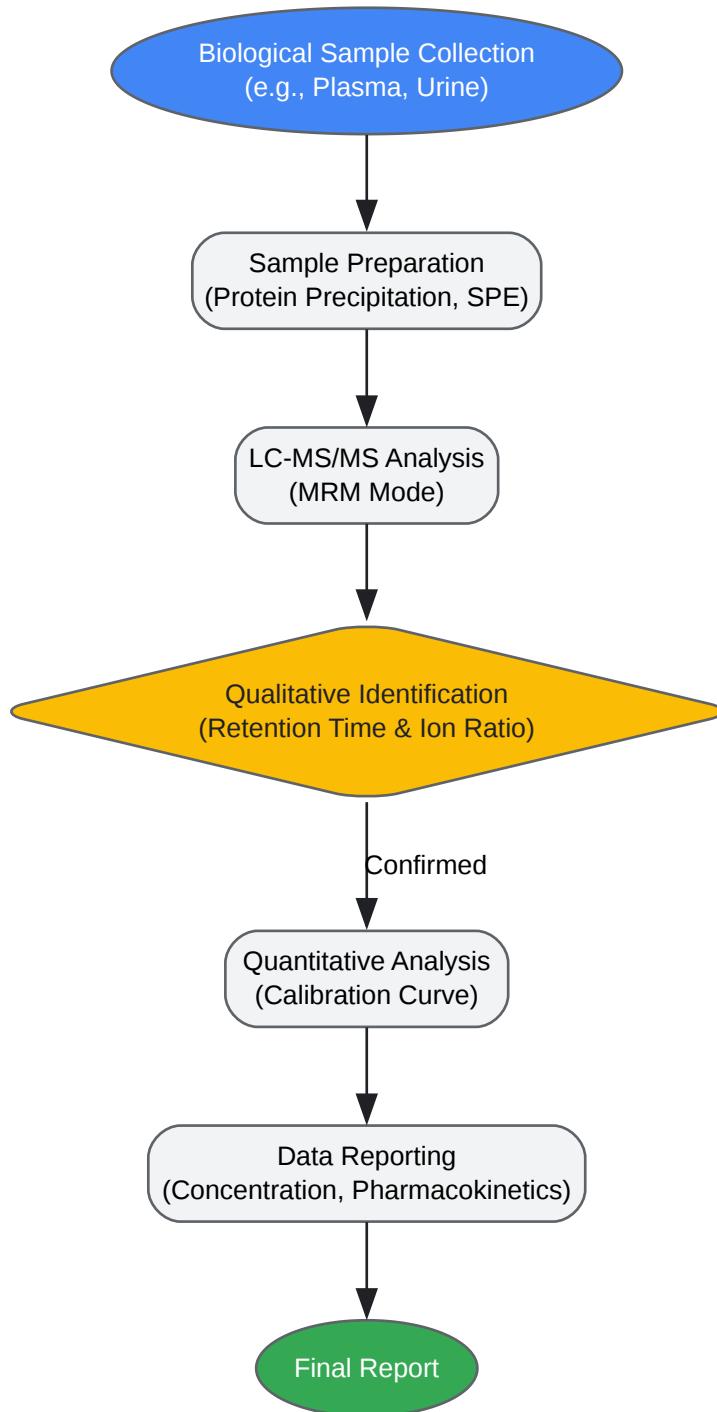
Procedure:


- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma sample, add 20 μ L of IS working solution.
 - Add 300 μ L of ACN to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube for analysis.
- LC Conditions:

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in ACN.
- Flow Rate: 0.4 mL/min.
- Gradient: Start with 95% A, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, and return to initial conditions.
- Injection Volume: 5 μ L.
- MS/MS Conditions (Multiple Reaction Monitoring - MRM):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - MRM Transitions:
 - **Spirendolol**: Precursor ion (e.g., m/z 346.2) → Product ion (e.g., m/z 116.1).
 - IS (Propranolol-d7): Precursor ion → Product ion.
 - Optimize collision energy and other source parameters for maximum signal intensity.
- Quantification:
 - Prepare a calibration curve by spiking known concentrations of **Spirendolol** into drug-free plasma.
 - Analyze calibration standards, quality control samples, and unknown samples.
 - Calculate the concentration of **Spirendolol** in the unknown samples based on the peak area ratio of the analyte to the IS.

Signaling Pathways and Experimental Workflows

Dual Signaling Effects of Spirendolol at the β -Adrenergic Receptor


Spirendolol, as a beta-blocker, primarily functions by antagonizing the binding of endogenous catecholamines like norepinephrine and epinephrine to beta-adrenergic receptors. This canonical pathway involves the inhibition of Gs protein activation, leading to a decrease in adenylyl cyclase activity and subsequent reduction in intracellular cyclic AMP (cAMP) levels. However, emerging evidence suggests that some beta-blockers can also engage in biased signaling, potentially activating G-protein independent pathways, such as the mitogen-activated protein kinase (MAPK) cascade. The following diagram illustrates this dual signaling potential.

[Click to download full resolution via product page](#)

Caption: Dual signaling of **Spirendolol** at the β -adrenergic receptor.

Experimental Workflow for Spirendolol Identification and Quantification

The following diagram outlines a typical workflow for the identification and quantification of **Spirendolol** in a research or clinical setting, starting from sample collection to final data analysis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spirendolol: A Technical Guide to Identification and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675235#inchi-key-and-cas-number-for-spirendolol-identification\]](https://www.benchchem.com/product/b1675235#inchi-key-and-cas-number-for-spirendolol-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com